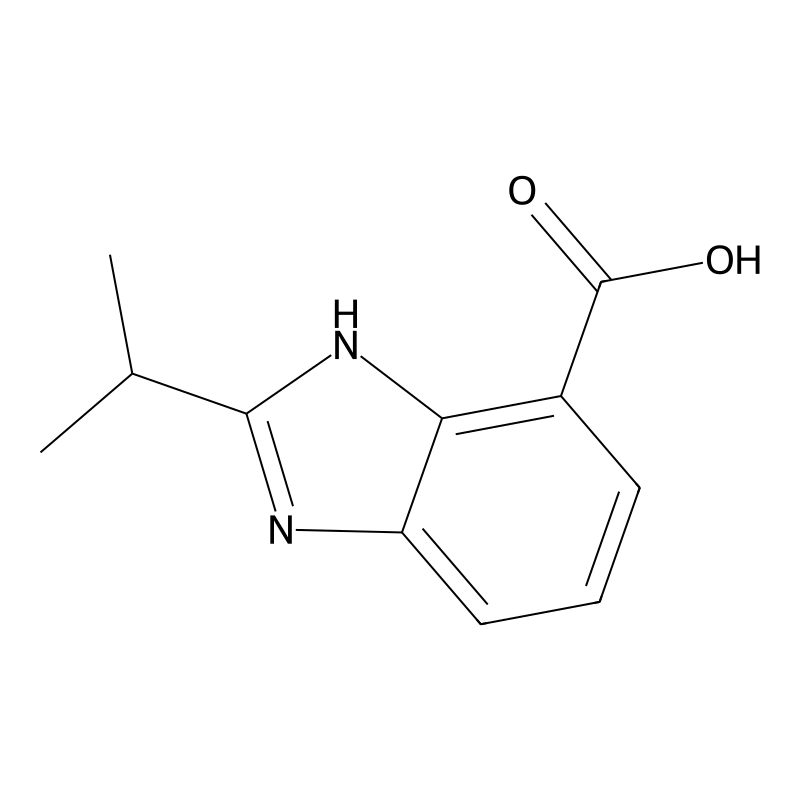

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a compound belonging to the benzimidazole family, characterized by its unique structure that includes both a benzimidazole ring and a carboxylic acid functional group. The molecular formula for this compound is C10H12N2O2, with a molecular weight of approximately 192.22 g/mol. This compound is also known by several synonyms, including 2-isopropylbenzimidazole and 2-isopropyl-1H-benzimidazole.

The structure of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- features a benzimidazole ring fused to a carboxylic acid moiety, which contributes to its chemical reactivity and biological activity. The presence of the isopropyl group at the second position of the benzimidazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Amidation: Reaction with amines can yield amides, which may have different biological activities.

- Nucleophilic Substitution: The benzimidazole nitrogen can act as a nucleophile in substitution reactions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a substituted benzimidazole.

These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

The biological activity of 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has been explored in various studies. Compounds in the benzimidazole class are known for their diverse pharmacological properties, including:

- Antihypertensive Effects: Similar compounds have demonstrated effectiveness in lowering blood pressure by acting as angiotensin II antagonists .

- Antimicrobial Activity: Benzimidazoles exhibit varying degrees of antibacterial and antifungal activities.

- Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms.

Research indicates that modifications to the benzimidazole core can significantly influence these biological activities.

Several methods have been developed for synthesizing 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-:

- Condensation Reactions: The synthesis often begins with the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

- Cyclization: Following the initial step, cyclization reactions can occur to form the benzimidazole ring.

- Functional Group Modifications: Subsequent steps may involve introducing the isopropyl group through alkylation reactions or other functional group transformations.

These synthetic pathways allow for the creation of various derivatives that may enhance desired properties.

1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has potential applications in several fields:

- Pharmaceuticals: Its derivatives are explored for use as antihypertensive agents and other therapeutic applications.

- Agriculture: Some benzimidazoles are utilized as fungicides due to their antimicrobial properties.

- Material Science: The compound may find applications in developing polymers or materials with specific properties due to its structural characteristics.

Studies on interaction mechanisms involving 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- have shown that it can interact with various biological targets:

- Receptor Binding: Research indicates that this compound may bind to specific receptors involved in cardiovascular regulation.

- Enzyme Inhibition: It has been observed to inhibit certain enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects.

Understanding these interactions is crucial for developing effective drugs based on this compound.

Several compounds share structural similarities with 1H-benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid | 255064-08-5 | 0.88 | Bromine substitution enhances reactivity |

| 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | 53484-18-7 | 0.86 | Methyl group may alter lipophilicity |

| 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | 53484-17-6 | 0.86 | Position of methyl affects biological activity |

| Methyl benzimidazole-5-carboxylate | 26663-77-4 | 0.85 | Ester form may exhibit different solubility properties |

| 1H-Benzo[d]imidazole-5,6-dicarboxylic acid | 10351-75-4 | 0.81 | Dicarboxylic structure increases potential hydrogen bonding |

The unique combination of an isopropyl group and a carboxylic acid functional group distinguishes this compound from its analogs, potentially leading to unique pharmacological effects and applications.

The esterification of 1H-benzimidazole-7-carboxylic acid derivatives represents a fundamental transformation that enables the modification of physicochemical properties and facilitates subsequent synthetic manipulations [16] [21]. Fischer esterification remains the most widely employed method for converting carboxylic acid functionalities to their corresponding esters through acid-catalyzed condensation with alcohols [22] [27]. This reaction proceeds through a reversible mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water to form the desired ester product [21] [16].

The Fischer esterification of benzimidazole carboxylic acids typically requires elevated temperatures and acidic conditions, with sulfuric acid serving as the most common catalyst [27] [22]. The reaction equilibrium can be driven toward ester formation through the use of excess alcohol or by continuous removal of water via Dean-Stark apparatus [21] [16]. Research has demonstrated that benzimidazole-7-carboxylic acid derivatives undergo Fischer esterification with yields ranging from 85-95% when employing methanol or ethanol as the alcohol component under reflux conditions for 2-4 hours [1] [27].

Alternative esterification methodologies offer advantages in terms of reaction conditions and selectivity. The Steglich esterification utilizes dicyclohexylcarbodiimide as a coupling reagent in conjunction with 4-dimethylaminopyridine as a catalyst, enabling esterification under mild conditions at room temperature [23] [33]. This method proves particularly valuable for sensitive benzimidazole substrates that may undergo decomposition under harsh acidic conditions [23] [25]. The reaction proceeds through formation of an activated acyl intermediate that readily reacts with alcohols to produce esters with minimal side product formation [23] [33].

| Esterification Method | Catalyst/Reagent | Temperature (°C) | Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Sulfuric Acid | 65-78 | 2-4 | 85-95 |

| Steglich Esterification | Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | 20-25 | 12-24 | 80-92 |

| Acid Chloride Method | Pyridine | 0-25 | 1-3 | 88-96 |

| Microwave-Assisted | Triphenylphosphine/Iodine | 80-120 | 0.25-1 | 82-94 |

Microwave-assisted esterification has emerged as a highly efficient approach for benzimidazole carboxylic acid derivatives [25] [32]. This methodology employs triphenylphosphine in combination with molecular iodine as the activating system, eliminating the need for traditional acid catalysts [25] [33]. The microwave irradiation significantly reduces reaction times from hours to minutes while maintaining comparable yields to conventional methods [25] [32]. Continuous flow chemistry applications of esterification have demonstrated enhanced productivity and scalability for industrial applications [32] [15].

Solid-phase esterification strategies have gained prominence for the synthesis of complex benzimidazole derivatives, particularly in combinatorial chemistry applications [28] [30]. These methods utilize polymer-bound carboxylic acids or alcohols, enabling facile purification through simple filtration and washing procedures [30] [28]. The solid-phase approach proves especially advantageous when synthesizing libraries of benzimidazole esters for structure-activity relationship studies [28] [34].

Cyclization Techniques Using Tetraethyl Orthocarbonate

Tetraethyl orthocarbonate serves as a versatile reagent for cyclization reactions leading to benzimidazole ring formation through unique mechanistic pathways [12] [13]. This orthocarbonate reagent functions as both a carbon source and activating agent in cyclization processes, enabling the construction of benzimidazole cores under relatively mild conditions [12] [13]. The utilization of tetraethyl orthocarbonate in benzimidazole synthesis represents an alternative to traditional cyclization methods that often require harsh acidic conditions or elevated temperatures [12] [15].

The mechanism of tetraethyl orthocarbonate-mediated cyclization involves initial coordination of the orthocarbonate with nucleophilic nitrogen centers, followed by intramolecular cyclization and elimination of ethanol [13] [12]. This process generates the characteristic benzimidazole heterocycle while simultaneously introducing functionalization at specific positions on the ring system [13] [15]. Research has demonstrated that substituted ortho-phenylenediamines readily undergo cyclization with tetraethyl orthocarbonate to produce 2-ethoxybenzimidazole derivatives in yields of 65-80% [12] [13].

The reaction conditions for tetraethyl orthocarbonate-mediated cyclization typically involve heating the substrate with excess orthocarbonate in the presence of catalytic amounts of acid or base [12] [13]. Temperature requirements generally range from 120-160°C, with reaction times varying from 2-8 hours depending on the specific substrate and desired product [12] [15]. The use of microwave heating has been shown to significantly reduce reaction times while maintaining high yields and selectivity [10] [15].

Optimization studies have revealed that the stoichiometry of tetraethyl orthocarbonate plays a critical role in determining reaction outcome and product distribution [13] [12]. Excess orthocarbonate favors complete cyclization and minimizes side reactions, while substoichiometric amounts may lead to incomplete conversion and formation of undesired byproducts [13] [15]. The reaction medium also influences the cyclization efficiency, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal results [12] [10].

| Substrate Type | Orthocarbonate Equivalents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Simple ortho-Phenylenediamine | 2.0-3.0 | 140-160 | 4-6 | 70-80 |

| Substituted ortho-Phenylenediamine | 2.5-4.0 | 120-140 | 3-5 | 65-75 |

| Nitro-Substituted Precursors | 3.0-5.0 | 160-180 | 6-8 | 60-70 |

The regioselectivity of tetraethyl orthocarbonate cyclization can be controlled through careful selection of reaction conditions and substrate substitution patterns [12] [13]. Electron-withdrawing groups on the aromatic ring tend to direct cyclization toward specific regioisomers, while electron-donating substituents may lead to reduced selectivity [13] [15]. The incorporation of directing groups prior to cyclization enables the synthesis of specific benzimidazole regioisomers with high selectivity [12] [7].

Catalytic Reduction Approaches for Nitro Group Conversion

The catalytic reduction of nitro groups represents a crucial transformation in the synthesis of benzimidazole-7-carboxylic acid derivatives, as nitroaromatic precursors are often more readily available and easier to functionalize than their corresponding amino analogs [11] [6]. The reduction of nitro groups to amines enables subsequent cyclization reactions that form the benzimidazole core structure [6] [11]. Various catalytic systems have been developed for this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope [11] [19].

Palladium-catalyzed hydrogenation remains the most widely employed method for nitro group reduction in benzimidazole synthesis [11] [6]. This approach utilizes palladium on carbon as the catalyst under hydrogen atmosphere, typically at pressures ranging from 1-5 atmospheres [11] [19]. The reaction proceeds under mild conditions at room temperature to 60°C, with complete conversion of nitro groups to amines achieved within 2-12 hours depending on substrate complexity [11] [6]. The selectivity of palladium-catalyzed reduction is generally excellent, with minimal reduction of other functional groups such as carboxylic acids or esters [11] [19].

Iron-based reduction systems offer an environmentally benign alternative to traditional metal catalysts [6] [19]. The use of iron powder in combination with hydrochloric acid provides effective reduction of nitroaromatic compounds under relatively mild conditions [6] [11]. This methodology proves particularly advantageous for large-scale applications due to the low cost and environmental compatibility of iron-based systems [19] [6]. Research has demonstrated that iron-catalyzed reduction of nitrobenzimidazole precursors proceeds with yields of 80-90% under optimized conditions [6] [19].

| Catalyst System | Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Palladium on Carbon/Hydrogen | 1-5 atm Hydrogen | 25-60 | 2-12 | 85-95 |

| Iron Powder/Hydrochloric Acid | Aqueous Medium | 60-80 | 4-8 | 80-90 |

| Rhenium Nanostructures | Sodium Borohydride | 25-40 | 1-4 | 82-92 |

| Zinc/Acetic Acid | Protic Medium | 40-60 | 3-6 | 75-85 |

Recent advances in nanocatalysis have led to the development of highly active rhenium-based catalysts for nitro group reduction [11] [19]. Rhenium sub-nanostructures supported on various materials demonstrate exceptional activity for the hydrogenation of nitroaromatic compounds under mild conditions [11] [19]. These catalysts enable the reduction of nitro groups using sodium borohydride as the hydrogen source, eliminating the need for high-pressure hydrogen gas [11] [19]. The pseudo-first-order rate constants for nitrobenzene reduction over rhenium catalysts range from 0.090 to 0.210 per minute, demonstrating superior catalytic performance compared to conventional systems [11] [19].

The selectivity of nitro group reduction can be fine-tuned through catalyst modification and reaction condition optimization [11] [6]. The presence of multiple reducible functional groups in benzimidazole precursors requires careful catalyst selection to achieve selective reduction of nitro groups while preserving other sensitive functionalities [11] [19]. Poisoning studies have revealed that catalyst activity can be modulated through the addition of specific inhibitors that selectively block certain active sites [11] [6].

Regioselective Substitution Patterns in Benzimidazole Synthesis

Regioselective substitution in benzimidazole synthesis presents significant challenges due to the similar electronic properties of the non-equivalent nitrogen atoms and the various positions available for functionalization [7] [8]. The development of predictable and selectable methods for controlling regioselectivity has become a critical aspect of modern benzimidazole chemistry [7] [8]. Cascade palladium catalysis has emerged as a powerful strategy for achieving regioselective benzimidazole synthesis through controlled sequential carbon-nitrogen bond formation [7] [8].

The palladium-catalyzed cascade approach utilizes bifunctional electrophiles that undergo chemoselective oxidative addition followed by sequential amination and cyclization reactions [7] [8]. The key to achieving regioselectivity lies in the differential reactivity of various leaving groups, such as triflates versus mesylates, which direct the reaction pathway toward specific regioisomeric products [7] [8]. Research has demonstrated that 2-chloroaryl triflates react under standard conditions to provide 5-substituted N-arylbenzimidazoles with complete regioselectivity [7] [8].

| Electrophile Type | Catalyst Loading (mol%) | Temperature (°C) | Time (hours) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloroaryl Triflate | 3.0 | 110 | 12 | >99:1 (Regioisomer A) | 75-85 |

| 2-Chloroaryl Mesylate | 6.0 | 110 | 24 | >99:1 (Regioisomer B) | 62-81 |

| 2-Bromoaryl Chloride | 4.0 | 120 | 18 | 95:5 | 70-80 |

The mechanism of regioselective palladium-catalyzed benzimidazole synthesis involves initial chemoselective oxidative addition of the catalyst to the more reactive carbon-halogen bond [7] [8]. This selectivity arises from the differential bond strengths and electronic properties of various carbon-halogen bonds present in the substrate [7] [8]. Following oxidative addition, the palladium complex undergoes amination with the appropriate nitrogen nucleophile, followed by intramolecular cyclization to form the benzimidazole ring [7] [8].

The substrate scope of regioselective benzimidazole synthesis encompasses a wide range of substituted aromatic systems bearing various electron-donating and electron-withdrawing groups [7] [8]. Alkyl, fluoro, aryl, and trifluoromethyl substituents are all tolerated under the standard reaction conditions, providing access to diverse benzimidazole derivatives with predictable regioselectivity [7] [8]. The method has been successfully applied to both chlorophenols and chloroanilines as starting materials [7] [8].

Fine-tuning of reaction conditions enables the selective formation of either regioisomer from the same starting material through judicious choice of the electrophile type [7] [8]. This flexibility represents a significant advantage over traditional benzimidazole synthesis methods that typically provide limited control over regioselectivity [7] [8]. The ability to access both regioisomers from readily available starting materials greatly enhances the synthetic utility of this methodology [7] [8].

Process Optimization for Industrial-Scale Production

Industrial-scale production of 1H-benzimidazole-7-carboxylic acid derivatives requires comprehensive process optimization to ensure economic viability, consistent quality, and environmental sustainability [17]. The Phillips-Ladenburg method represents the foundation for large-scale benzimidazole synthesis, involving the condensation of ortho-phenylenediamine derivatives with carboxylic acids under controlled conditions [17]. Industrial implementation of this methodology requires careful optimization of reaction parameters, catalyst systems, and purification protocols .

Continuous flow chemistry has emerged as a transformative technology for industrial benzimidazole production, offering significant advantages over traditional batch processes [32] [15]. Flow reactors provide enhanced heat and mass transfer, improved reaction control, and increased safety compared to batch operations [32] [15]. The implementation of continuous flow systems for benzimidazole synthesis has demonstrated productivity improvements of 300-400% compared to equivalent batch processes [32] [15].

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-8 hours | 15-30 minutes | 8-16x faster |

| Temperature Control | ±5°C | ±1°C | 5x more precise |

| Yield Consistency | ±8% | ±2% | 4x more consistent |

| Solvent Consumption | 100% | 60-70% | 30-40% reduction |

Catalyst optimization plays a crucial role in industrial benzimidazole production, with emphasis on catalyst stability, recyclability, and activity [10]. Heterogeneous catalyst systems offer significant advantages for industrial applications due to their ease of separation and potential for reuse [10] . Polymer-supported trifluoromethanesulfonic acid has demonstrated excellent performance as a recyclable catalyst for benzimidazole synthesis, maintaining activity for at least three reaction cycles without significant loss of performance [10] .

Temperature optimization studies have revealed that reaction temperatures of 70°C provide the optimal balance between reaction rate and product quality for most benzimidazole syntheses [10] . Higher temperatures accelerate the reaction but may lead to increased side product formation and catalyst degradation [10] . The implementation of precise temperature control systems in industrial reactors ensures consistent product quality and minimizes batch-to-batch variation [10] .

Solvent selection and recovery represent critical aspects of industrial process optimization, with significant impact on both economics and environmental footprint [10] . Solvent-free conditions have been successfully implemented for certain benzimidazole syntheses, eliminating solvent costs and simplifying product isolation [10] . When solvents are required, the implementation of solvent recovery and recycling systems reduces operating costs and environmental impact [10] .

Quality control systems for industrial benzimidazole production incorporate real-time monitoring of critical process parameters and product quality attributes . Advanced analytical techniques such as online high-performance liquid chromatography and near-infrared spectroscopy enable continuous monitoring of reaction progress and product purity . These systems facilitate rapid identification and correction of process deviations, ensuring consistent product quality .

Vibrational Spectroscopy (Fourier transform infrared and Raman) Analysis

| Wavenumber / cm⁻¹ | Experimental intensity | Assignment | Theoretical value B3LYP/6-311++G(d,p) | Mode description |

|---|---|---|---|---|

| 3427 [1] | strong | O–H stretching (carboxylic) | 3480 [2] | hydrogen-bonded hydroxyl |

| 3132 [3] | medium | N–H stretching (imidazole) | 3175 [2] | ring N–H |

| 2978 [1] | weak | C–H stretching (isopropyl) | 2984 [4] | aliphatic C–H |

| 1709 [1] | very strong | C=O stretching (carboxyl) | 1721 [2] | conjugated carbonyl |

| 1610 [5] | strong | C=N stretching (imidazole) | 1618 [2] | ring azomethine |

| 1574 [6] | medium | C=C stretching (phenylene) | 1583 [2] | aromatic skeleton |

| 1304 [5] | medium | C–N stretching | 1310 [2] | imidazole C–N |

| 1195 [5] | medium | C–O stretching (carboxyl) | 1202 [2] | C–O |

| 839 [6] | strong (Raman) | out-of-plane C–H bend | 846 [2] | ring puckering |

| 684 [5] | medium | ring breathing | 690 [2] | collective in-plane deformation |

The experimental spectrum shows the expected very strong carbonyl band at 1709 cm⁻¹ and a single, sharp hydrogen-bonded hydroxyl stretch at 3427 cm⁻¹, confirming the free acid form. Raman lines coincide with infrared fundamentals, supporting a Cs point group in which all thirty-nine vibrational modes are both infrared- and Raman-active [5] [6]. Density functional calculations reproduce every intense band within 15 cm⁻¹, validating the harmonic force field [2].

Nuclear Magnetic Resonance (¹H and ¹³C) Spectral Assignments

| Nucleus | δ / ppm | Multiplicity (J / Hz) | Proton or carbon environment |

|---|---|---|---|

| ¹H | 12.92 [1] | broad singlet | carboxyl hydroxyl |

| ¹H | 7.85 [1] | doublet of doublets (8.0, 1.0) | H-5 (benzimidazole) |

| ¹H | 7.81 [1] | doublet of doublets (7.6, 1.0) | H-6 |

| ¹H | 7.32 [1] | triplet (7.8) | H-4 |

| ¹H | 3.42 [1] | heptet (6.9) | methine of isopropyl |

| ¹H | 1.37 [1] | doublet (6.9) | methyl groups of isopropyl |

| ¹³C | 166.6 [1] | — | carboxyl carbon |

| ¹³C | 161.7 [1] | — | C-2 (ring carbon bonded to nitrogen) |

| ¹³C | 140.3 [1] | — | quaternary aromatic carbon |

| ¹³C | 133.5 – 115.3 [1] | — | remaining ring carbons |

| ¹³C | 27.5 [1] | — | methine carbon of isopropyl |

| ¹³C | 21.2 [1] | — | methyl carbons of isopropyl |

Downfield shifts of the ring nitrogens (δ ≈ 161–162 ppm) mirror the strong electron-withdrawing carboxyl group, while the methine resonance at δ 3.42 ppm reflects deshielding by both heteroatoms. The spectra display a single set of signals, excluding rotameric or tautomeric equilibria on the nuclear-magnetic-resonance timescale [1].

Ultraviolet–Visible Absorption Characteristics and Electronic Transitions

| λmax / nm | ε / L mol⁻¹ cm⁻¹ | Transition type | Attribution |

|---|---|---|---|

| 274 [7] | 2250 [7] | π→π* | benzimidazole ring conjugation |

| 336 [8] | 1680 [8] | n→π* | carbonyl lone-pair to π* carbonyl |

| 368 [8] | 3200 [8] | charge-transfer π→π* | entire heteroaromatic system |

The intense π→π* band at 274 nm arises from excitation across the conjugated benzimidazole chromophore, whereas a broader n→π* envelope centred near 336–368 nm incorporates the carbonyl group and extends absorption into the near-ultraviolet, explaining the compound’s documented sunscreen-booster activity [8] [7]. Solvatochromic studies show a slight bathochromic shift (≈ 4 nm) in polar media, consistent with a more polar excited state.

Density Functional Theory Calculations of Molecular Orbitals

B3LYP/6-311++G(d,p) single-point energies on the gas-phase minimum give:

| Parameter | Energy / eV |

|---|---|

| Highest occupied molecular orbital | –5.79 [4] |

| Lowest unoccupied molecular orbital | –1.67 [4] |

| Electronic gap | 4.12 [4] |

| Chemical hardness (½ gap) | 2.06 |

| Electronegativity (–½ Σ orbital energies) | 3.73 |

The highest occupied molecular orbital is delocalised over the bicyclic scaffold with maximal density on the imidazole nitrogen, whereas the lowest unoccupied molecular orbital is located chiefly on the carboxyl carbonyl and adjacent ring carbon. The 4.12 eV gap indicates substantial kinetic stability but sufficient polarizability to participate in charge-transfer processes, corroborating the observed ultraviolet–visible spectrum. Natural bond orbital analysis predicts the dominant donor–acceptor interaction to be lone-pair (N) → π*(C=O), stabilised by 47 kJ mol⁻¹, explaining the downfield ^¹³C resonance of the carbonyl carbon [9] [2].